molecular formula C8H5ClFN5O2 B11484027 2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine

2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine

Cat. No.: B11484027
M. Wt: 257.61 g/mol
InChI Key: VFPXVMOBPVYVIO-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-methyl-5-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The imidazole ring can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.

    Oxidation: Potassium permanganate (KMnO₄) can be used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines.

    Reduction: Amino derivatives.

    Oxidation: Oxidized imidazole derivatives.

Scientific Research Applications

2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.

    2-methyl-5-nitro-1H-imidazole: Another precursor used in the synthesis.

Uniqueness

2-chloro-5-fluoro-4-(2-methyl-5-nitro-1H-imidazol-1-yl)pyrimidine is unique due to the combination of the pyrimidine and imidazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H5ClFN5O2

Molecular Weight

257.61 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(2-methyl-5-nitroimidazol-1-yl)pyrimidine

InChI

InChI=1S/C8H5ClFN5O2/c1-4-11-3-6(15(16)17)14(4)7-5(10)2-12-8(9)13-7/h2-3H,1H3

InChI Key

VFPXVMOBPVYVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C2=NC(=NC=C2F)Cl)[N+](=O)[O-]

Origin of Product

United States

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